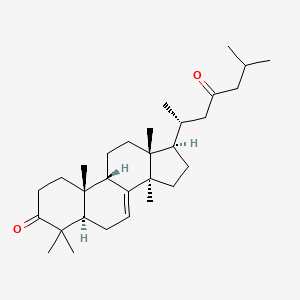
CoccinoneA(triterpenoid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CoccinoneA is a triterpenoid compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. Triterpenoids are a class of chemical compounds composed of three terpene units, resulting in a structure with 30 carbon atoms. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CoccinoneA involves the cyclization of squalene or oxidosqualene, catalyzed by triterpenoid synthases. The process includes multiple steps of carbocation rearrangements, leading to the formation of the triterpenoid skeleton . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of CoccinoneA can be achieved through biotransformation processes, where plant cell cultures or microbial systems are used to produce the compound. This method is advantageous as it allows for the sustainable production of triterpenoids without the need for extensive plant harvesting .
Análisis De Reacciones Químicas
Types of Reactions: CoccinoneA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and bases.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CoccinoneA, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
CoccinoneA exerts its effects through various molecular targets and pathways:
Comparación Con Compuestos Similares
CoccinoneA is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Lanostane: Another triterpenoid with anti-inflammatory and anti-tumor properties.
Cycloartane: Known for its antiviral and antioxidant activities.
Dammarane: Exhibits anti-inflammatory and hepatoprotective effects
CoccinoneA stands out due to its potent anti-inflammatory and anti-tumor activities, making it a promising candidate for further research and development in medicine and industry.
Propiedades
Fórmula molecular |
C30H48O2 |
|---|---|
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t20-,22-,23-,25+,28-,29-,30+/m1/s1 |
Clave InChI |
GKKNADKLAFFKBJ-DZYCEUGQSA-N |
SMILES isomérico |
C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES canónico |
CC(C)CC(=O)CC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


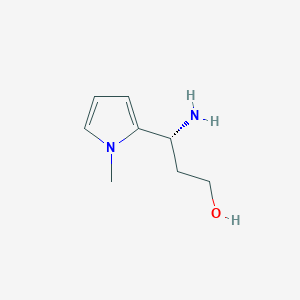
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
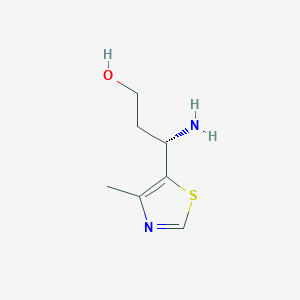
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)

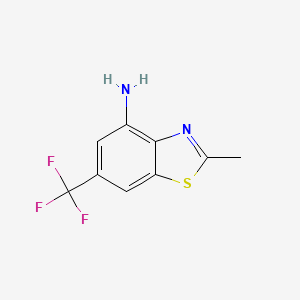
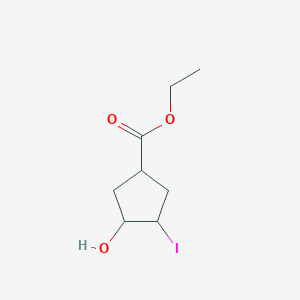
![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)


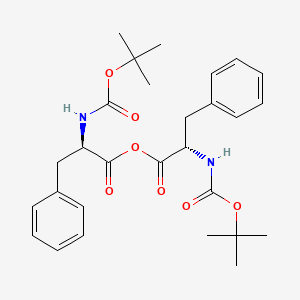
![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)
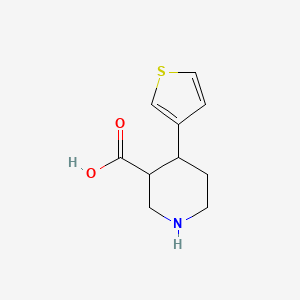
![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
